3,3'-(ethoxymethylene)bis(6-bromo-4H-chromen-4-one)

Catalog No.
S16010178
CAS No.
90368-71-1
M.F
C21H14Br2O5
M. Wt
506.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-(ethoxymethylene)bis(6-bromo-4H-chromen-4-one...

CAS Number

90368-71-1

Product Name

3,3'-(ethoxymethylene)bis(6-bromo-4H-chromen-4-one)

IUPAC Name

6-bromo-3-[(6-bromo-4-oxochromen-3-yl)-ethoxymethyl]chromen-4-one

Molecular Formula

C21H14Br2O5

Molecular Weight

506.1 g/mol

InChI

InChI=1S/C21H14Br2O5/c1-2-26-21(15-9-27-17-5-3-11(22)7-13(17)19(15)24)16-10-28-18-6-4-12(23)8-14(18)20(16)25/h3-10,21H,2H2,1H3

InChI Key

LRWJTBPUGSUSTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=COC2=C(C1=O)C=C(C=C2)Br)C3=COC4=C(C3=O)C=C(C=C4)Br

3,3'-(ethoxymethylene)bis(6-bromo-4H-chromen-4-one) is a synthetic organic compound belonging to the class of chromenones, which are derivatives of chromone. The structure features two 6-bromo-4H-chromen-4-one moieties linked by an ethoxymethylene bridge. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atoms on the chromenone rings can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Condensation Reactions: The ethoxymethylene group can participate in condensation reactions, potentially forming new compounds with enhanced properties.
  • Reduction Reactions: The carbonyl groups in the chromenone structure may be reduced to alcohols, impacting the biological activity of the resulting compounds.

3,3'-(ethoxymethylene)bis(6-bromo-4H-chromen-4-one) has been studied for its antibacterial and antifungal properties. Compounds with similar structures have shown significant activity against various bacterial strains and fungi, indicating that this compound may also possess similar bioactivity. The presence of bromine atoms often enhances biological activity due to increased lipophilicity and potential interaction with biological targets.

The synthesis of 3,3'-(ethoxymethylene)bis(6-bromo-4H-chromen-4-one) typically involves:

  • Formation of 6-bromo-4H-chromen-4-one: This can be achieved through the bromination of chromenone derivatives.
  • Ethoxymethylene Linkage: The ethoxymethylene bridge can be formed through a condensation reaction between aldehydes and ketones under acidic conditions.
  • Purification: The final product is purified using recrystallization or chromatography techniques to obtain a pure compound suitable for biological testing.

The primary applications of 3,3'-(ethoxymethylene)bis(6-bromo-4H-chromen-4-one) include:

  • Antimicrobial Agents: Due to its potential antibacterial and antifungal properties, it could be developed into a therapeutic agent.
  • Fluorescent Probes: Chromenone derivatives are known for their photophysical properties, making them suitable for use in fluorescence-based applications.
  • Chemical Intermediates: It may serve as a building block in organic synthesis for creating more complex molecules.

Interaction studies involving 3,3'-(ethoxymethylene)bis(6-bromo-4H-chromen-4-one) could focus on:

  • Protein Binding: Assessing how well the compound binds to specific proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Understanding how effectively the compound enters cells can inform its potential therapeutic uses.
  • Synergistic Effects: Investigating interactions with other antimicrobial agents could reveal enhanced efficacy against resistant strains.

Several compounds share structural similarities with 3,3'-(ethoxymethylene)bis(6-bromo-4H-chromen-4-one). Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
6-Bromo-2,3-dihydro-4H-chromen-4-oneContains a single bromochromone structureSimpler structure; lower potential activity
Ethyl 6-bromo-2-hydroxychromoneHydroxy group instead of ethoxymethyleneIncreased hydrophilicity; different biological activity
7-Bromo-4H-chromen-4-oneBromine at position 7 instead of 6Potentially different reactivity and bioactivity
5-BromochromanoneLacks the ethoxymethylene linkageMore straightforward synthesis; fewer applications

These compounds highlight the uniqueness of 3,3'-(ethoxymethylene)bis(6-bromo-4H-chromen-4-one), particularly in its dual chromenone structure and potential applications as an antimicrobial agent. The ethoxymethylene bridge distinguishes it from simpler derivatives, enhancing its chemical reactivity and biological profile.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Exact Mass

505.91875 g/mol

Monoisotopic Mass

503.92080 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-15-2024

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